molecular formula C15H23N3O B8299396 10-Ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane

10-Ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane

Cat. No. B8299396
M. Wt: 261.36 g/mol
InChI Key: QADKPKOFKVRIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-Ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-ethyl-4-pyridin-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H23N3O/c1-2-13-11-18(14-5-3-4-8-17-14)12-15(19-13)6-9-16-10-7-15/h3-5,8,13,16H,2,6-7,9-12H2,1H3

InChI Key

QADKPKOFKVRIDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC2(O1)CCNCC2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 10-ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate (480 mg, 1.33 mmol) was dissolved in dichloromethane (5 mL) at 0° C. and treated dropwise with HCl in dioxane (2.65 mL of 4 M, 10.6 mmol). The reaction was then allowed to warm to room temperature and stirred for 1 h. The reaction mixture was diluted with dichloromethane (50 mL) and saturated sodium bicarbonate solution. The organic layer was separated and the aqueous layer extracted with dichloromethane (3×20 mL). The aqueous layer was further diluted with 25 mL of 1 N NaOH and extracted with dichloromethane (3×20 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated to provide 10-ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane (345 mg, 1.32 mmol, 99%) an orange-colored oil. ESI-MS m/z calc. 261.2. found 262.3 (M+1)+; Retention time: 0.3 minutes (3 min run). 1H NMR (400 MHz, DMSO-d6) δ 8.08 (dd, J=4.9, 1.4 Hz, 1H), 7.50 (ddd, J=8.8, 7.1, 2.0 Hz, 1H), 6.84 (d, J=8.6 Hz, 1H), 6.60 (dd, J=6.6, 5.0 Hz, 1H), 4.17 (t, J=11.3 Hz, 2H), 3.58-3.54 (m, 2H), 2.96-2.84 (m, 1H), 2.81-2.71 (m, 1H), 2.71-2.65 (m, 2H), 2.55 (d, J=12.9 Hz, 1H), 2.40 (dd, J=12.6, 11.0 Hz, 1H), 1.93 (d, J=13.9 Hz, 1H), 1.59-1.38 (m, 5H), 0.96 (t, J=7.5 Hz, 3H).
Name
Tert-butyl 10-ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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